N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide
Description
N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a methoxycyclohexyl moiety, and a trimethyloxolane carboxamide
Properties
IUPAC Name |
N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29F2NO3/c1-10-11(2)23-12(3)14(10)16(21)20-9-17(22-4)7-5-13(6-8-17)15(18)19/h10-15H,5-9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZSVSFCQVRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1C(=O)NCC2(CCC(CC2)C(F)F)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethyl group:
Cyclohexyl ring functionalization: The methoxy group is introduced onto the cyclohexyl ring through nucleophilic substitution reactions, often using methanol as the nucleophile and a suitable leaving group on the cyclohexyl ring.
Oxolane ring formation: The oxolane ring is constructed through cyclization reactions, typically involving the condensation of a diol with a carboxylic acid derivative.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methanol, amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal and antibacterial drugs.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(trifluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[[4-(difluoromethyl)-1-ethoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]-2,4,5-trimethyloxolane-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
